molecular formula C17H14N6OS2 B5287638 7-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

7-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE

Cat. No.: B5287638
M. Wt: 382.5 g/mol
InChI Key: WWMXTXMUGVEVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE is a complex heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, a triazole ring, and a pyridine moiety. The presence of these functional groups imparts a range of chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

7-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-({[4-ALLYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE stands out due to its unique combination of functional groups, which imparts a distinct set of chemical and biological properties

Properties

IUPAC Name

7-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS2/c1-2-7-23-15(12-3-5-18-6-4-12)20-21-17(23)26-11-13-10-14(24)22-8-9-25-16(22)19-13/h2-6,8-10H,1,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXTXMUGVEVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=O)N3C=CSC3=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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